molecular formula C10H10ClFO3 B11801309 2-((3-Chloro-2-fluorophenoxy)methyl)-1,3-dioxolane

2-((3-Chloro-2-fluorophenoxy)methyl)-1,3-dioxolane

Cat. No.: B11801309
M. Wt: 232.63 g/mol
InChI Key: RICQMMPIXXXKHI-UHFFFAOYSA-N
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Description

2-((3-Chloro-2-fluorophenoxy)methyl)-1,3-dioxolane is an organic compound with the molecular formula C9H8ClFO2 It is known for its unique chemical structure, which includes a dioxolane ring attached to a chlorofluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Chloro-2-fluorophenoxy)methyl)-1,3-dioxolane typically involves the reaction of 3-chloro-2-fluorophenol with epichlorohydrin in the presence of a base, followed by cyclization to form the dioxolane ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-((3-Chloro-2-fluorophenoxy)methyl)-1,3-dioxolane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

2-((3-Chloro-2-fluorophenoxy)methyl)-1,3-dioxolane has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((3-Chloro-2-fluorophenoxy)methyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-((3-Chloro-2-fluorophenoxy)methyl)-1,3-dioxolane include:

Uniqueness

What sets this compound apart from similar compounds is its unique dioxolane ring structure, which imparts specific chemical and physical properties.

Properties

Molecular Formula

C10H10ClFO3

Molecular Weight

232.63 g/mol

IUPAC Name

2-[(3-chloro-2-fluorophenoxy)methyl]-1,3-dioxolane

InChI

InChI=1S/C10H10ClFO3/c11-7-2-1-3-8(10(7)12)15-6-9-13-4-5-14-9/h1-3,9H,4-6H2

InChI Key

RICQMMPIXXXKHI-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)COC2=C(C(=CC=C2)Cl)F

Origin of Product

United States

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